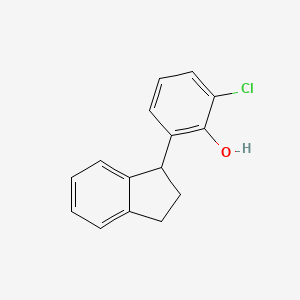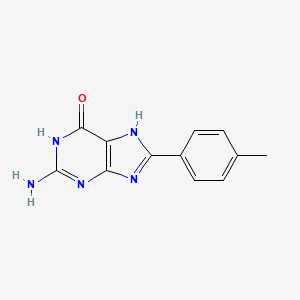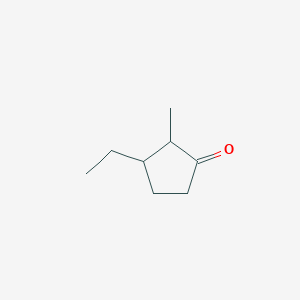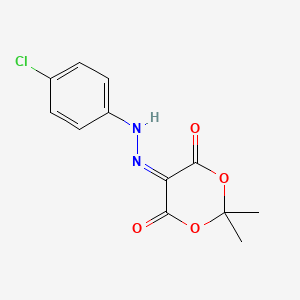
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol is an organic compound that belongs to the class of phenols It features a chloro substituent at the second position and an indanyl group at the sixth position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with 2,3-dihydro-1H-indene in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is isolated through distillation or crystallization, followed by drying and packaging.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 6-(2,3-dihydro-1H-inden-1-yl)phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include quinones, reduced phenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro substituent and indanyl group contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)aniline
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)thiophenol
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)benzoic acid
Uniqueness
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol is unique due to the presence of both a chloro substituent and an indanyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The indanyl group enhances the compound’s stability and lipophilicity, while the chloro substituent provides a site for further chemical modifications.
Eigenschaften
CAS-Nummer |
86763-42-0 |
|---|---|
Molekularformel |
C15H13ClO |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
2-chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol |
InChI |
InChI=1S/C15H13ClO/c16-14-7-3-6-13(15(14)17)12-9-8-10-4-1-2-5-11(10)12/h1-7,12,17H,8-9H2 |
InChI-Schlüssel |
WUOCZVQJBZTGCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14423254.png)


![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)

![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)

![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)

![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)

